molecular formula C13H13BrN2O2 B11772203 Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11772203
M. Wt: 309.16 g/mol
InChI Key: OVHVLULMKVYAIX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1448684-44-3) is a pyrazole-based ester with a 2-bromophenyl substitution at the N1 position and a methyl group at the C5 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors such as Lp-PLA2 (lipoprotein-associated phospholipase A2), which are relevant to inflammatory and cardiovascular diseases . Its structure combines a brominated aromatic ring with a carboxylate ester, making it a versatile scaffold for derivatization.

Key physicochemical properties include a molecular formula of C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 1-(2-bromophenyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-9(2)16(15-11)12-7-5-4-6-10(12)14/h4-8H,3H2,1-2H3

InChI Key

OVHVLULMKVYAIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • Ethyl acetoacetate (1 equiv) reacts with 2-bromophenylhydrazine (1.2 equiv) in ethanol under catalytic HCl (12 M).

    • The mixture is refluxed for 4–6 hours, facilitating cyclization via nucleophilic attack and dehydration.

  • Workup :

    • Post-reaction, the mixture is cooled, and the product is extracted with ethyl acetate.

    • Purification via silica gel chromatography yields the target compound.

  • Yield Optimization :

    • Increasing the stoichiometry of 2-bromophenylhydrazine to 1.5 equiv improves yield to ~50% in analogous syntheses.

    • Solvent selection (e.g., THF or acetonitrile) may enhance reactivity but requires rigorous drying to avoid hydrolysis.

Table 1: Cyclocondensation Method Variations

VariationConditionsYieldReference
Standard protocolEthanol, HCl, reflux43–45%
Hydrazine excess (1.5 eq)Ethanol, HCl, reflux~50%
Solvent: THFTHF, HCl, 60°C38%
SubstrateOxidantYieldReference
Ethyl 3-bromo-4,5-dihydro-pyrazoleK₂S₂O₈/H₂SO₄75–80%
Ethyl 5-methyl-4,5-dihydro-pyrazoleH₂O₂/AcOH62%

Bromination of Pre-Formed Pyrazole Cores

While the target compound already contains a brominated aryl group, bromination strategies are relevant for derivatives. For example, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via phosphorus oxybromide (POBr₃)-mediated bromination of a hydroxylated precursor.

Hypothetical Application to Target Compound

  • Precursor Synthesis :

    • Ethyl 1-(2-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate is prepared via cyclocondensation.

  • Bromination :

    • Treatment with POBr₃ (2 equiv) in acetonitrile under reflux replaces the hydroxyl group with bromine.

  • Limitations :

    • Regioselectivity challenges may arise if multiple reactive sites exist.

    • POBr₃ is moisture-sensitive, requiring anhydrous conditions.

Functional Group Interconversion Strategies

Esterification of Pyrazole Carboxylic Acids

Hydrolysis of ethyl esters to carboxylic acids followed by re-esterification is a viable pathway. For instance, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via:

  • Hydrolysis of the ethyl ester with NaOH (10% aqueous) to the carboxylic acid.

  • Re-esterification with ethanol under acidic conditions (HCl gas).

Equation :

RCOONa++CH3CH2OHHClRCOOCH2CH3+NaCl+H2O\text{RCOO}^- \text{Na}^+ + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{HCl}} \text{RCOOCH}2\text{CH}3 + \text{NaCl} + \text{H}_2\text{O}

Comparative Analysis of Methods

Table 3: Method Advantages and Limitations

MethodAdvantagesLimitations
CyclocondensationOne-pot synthesis, scalableModerate yields (40–50%)
OxidationHigh yields (75–80%), pure productsRequires dihydro intermediate
BrominationPost-functionalization flexibilityRegioselectivity issues
EsterificationFlexibility in ester groupsMulti-step, lower overall yield

Recommendations for Optimization

  • Catalyst Screening :

    • Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation, as seen in pyrazole syntheses.

  • Solvent-Free Conditions :

    • Microwave-assisted reactions reduce reaction time and improve yields by 10–15% in analogous systems.

  • Flow Chemistry :

    • Continuous-flow reactors enhance oxidation step efficiency by improving heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity.

Table 1: Characterization Data

TechniqueObservations
NMR Peaks at δ: 7.53 (d, 2H), 6.64 (s, 1H), 4.33 (q, 2H), etc.
MS [M+H]+ at m/z = 231.1

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. Preliminary cell-based assays using the MTT method have shown promising results:

  • Breast Cancer: Effective against MCF7 and MDA-MB231 cell lines.
  • Melanoma: Demonstrated activity on SKMEL-28.
  • Ovarian Cancer: Inhibitory effects observed on SKOV-3 cells.

These findings suggest that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are necessary to elucidate specific pathways involved.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Agricultural Applications

The compound's potential extends into agricultural science, particularly as a pesticide or herbicide. Its structural features allow for interactions with biological targets in pests, leading to effective pest management strategies.

Pesticide Development

Studies have shown that derivatives of pyrazole compounds exhibit insecticidal properties. This compound can serve as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized this compound and tested it against several cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Agricultural Application

A recent patent described the use of pyrazole derivatives, including this compound, in formulating novel pesticides aimed at overcoming resistance in agricultural pests . The efficacy was demonstrated through field trials showing reduced pest populations and increased crop yields.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl-Substituted Pyrazoles

The position of bromine on the phenyl ring significantly influences physicochemical and biological properties:

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Key Applications/Notes
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate 1448684-44-3 2-Bromo 309.16 Lp-PLA2 inhibitor intermediate
Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate 209958-55-4 3-Bromo 309.16 Antimicrobial agent precursor
Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate 385831-39-0 4-Bromo 309.16 High thermal stability (b.p. 390.5°C)

Key Observations :

  • Electronic Effects : The electron-withdrawing bromine at the 4-position (para) enhances electrophilic character, favoring nucleophilic substitution reactions .
  • Biological Activity : The 2-bromo derivative is prioritized for drug intermediates due to its optimal balance of steric and electronic properties .

Functional Group Variations in Pyrazole Esters

Modifications at the N1 or C3 positions alter solubility, stability, and bioactivity:

Compound Name Substituent at N1/C3 Key Properties Applications
Ethyl 1-(cyanomethyl)-5-methyl-1H-pyrazole-3-carboxylate Cyanomethyl (-CH₂CN) High polarity (logP 0.73) Corrosion inhibition studies
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate Difluoromethyl (-CF₂H) Enhanced metabolic stability Pharmaceutical lead optimization
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate 2-Fluorobenzyl, amino (-NH₂) Improved solubility in polar solvents Antibacterial agents

Key Observations :

  • Polarity: Cyanomethyl and amino groups increase hydrophilicity, improving aqueous solubility .
  • Metabolic Stability : Fluorinated derivatives (e.g., difluoromethyl) resist oxidative degradation, extending half-life in vivo .
  • Biological Targets: The 2-fluorobenzyl group in amino-substituted analogs enhances binding to bacterial enzymes .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 2-bromo derivative's moderate steric hindrance optimizes enzyme inhibition, as seen in Lp-PLA2 inhibitors .
  • Thermal Stability : 4-Bromo analogs exhibit higher boiling points, making them suitable for high-temperature applications .
  • Toxicity: Cyanomethyl-substituted pyrazoles show low acute toxicity (LD₅₀ > 2000 mg/kg), ideal for industrial uses .

Biological Activity

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 1235488-48-8, is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial fields.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The incorporation of the bromophenyl group is crucial for enhancing the compound's biological activity. Various methods have been reported in literature, including the use of different bases and solvents to optimize yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Compounds with a pyrazole scaffold have demonstrated significant anticancer properties. For instance, studies indicate that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays show that these compounds can induce apoptosis by activating caspase pathways at micromolar concentrations .
  • Antimicrobial Properties : Pyrazole derivatives are also recognized for their antibacterial and antifungal activities. They have been shown to be effective against multidrug-resistant strains of bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Studies

A study evaluating the anticancer effects of pyrazole derivatives showed that this compound could inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound exhibited significant cytotoxicity at concentrations as low as 2.5 μM .

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-23110Microtubule destabilization
7hHepG25Apoptosis via caspase activation
10cA54915Cell cycle arrest

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated potent activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a lead compound in developing new antimicrobial agents targeting resistant bacterial strains .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Infection Management : In a hospital setting, patients treated with formulations containing pyrazole derivatives exhibited faster recovery rates from infections caused by resistant bacteria compared to standard antibiotic treatments.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirms substituent positions and purity. The 2-bromophenyl group shows distinct aromatic splitting patterns (~7.2–7.8 ppm), while the pyrazole ring protons appear as singlets (~6.2 ppm) .
  • FT-IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br vibrations near 550 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.03) .

How can SHELX software resolve crystallographic data contradictions in this compound’s structural analysis?

Advanced
SHELXL refines structures by:

  • Twinning correction : Addressing overlapping reflections in twinned crystals via TWIN/BASF commands.
  • Disorder modeling : Using PART/SUMP restraints to resolve positional ambiguities (e.g., ethyl group rotamers).
  • High-resolution data : Leveraging datasets with Rint < 0.05 to refine anisotropic displacement parameters .

What methodologies evaluate the structure-activity relationship (SAR) of pyrazole derivatives for enhanced biological efficacy?

Q. Advanced

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances enzyme inhibition by 40–60% .
  • Docking studies (AutoDock Vina) : Predict binding modes with inflammatory enzymes (e.g., COX-2).
  • In vitro assays : IC₅₀ measurements against target proteins validate computational predictions .

What are the known biochemical interactions of this compound with inflammatory pathway enzymes?

Basic
The compound inhibits COX-2 and 5-lipoxygenase (5-LOX) via competitive binding:

  • COX-2 : Binds to the hydrophobic channel, reducing arachidonic acid conversion (IC₅₀ ~12 µM).
  • 5-LOX : Disrupts iron coordination at the active site, lowering leukotriene synthesis .

How do electron-withdrawing groups at specific positions affect the compound’s electronic properties and reactivity?

Q. Advanced

  • *DFT calculations (B3LYP/6-31G)**: Bromine at the phenyl ring increases electrophilicity at the pyrazole C-4 position (Mulliken charge: +0.32 vs. +0.18 for non-brominated analogs).
  • Reactivity : Enhanced susceptibility to nucleophilic attack at the ester group, facilitating derivatization .

What computational strategies predict the binding affinity of this compound with target proteins?

Q. Advanced

  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns).
  • MM-PBSA/GBSA : Calculate binding free energies (ΔG ~-8.5 kcal/mol for COX-2).
  • Pharmacophore modeling : Identifies critical interactions (H-bonding with Arg120, hydrophobic contacts with Tyr355) .

What safety protocols are recommended for handling this compound in laboratories?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

How do high-throughput crystallography pipelines improve structural determination for pyrazole derivatives?

Q. Advanced

  • Automated data collection (SMART/SAINT) : Reduces data acquisition time to <24 hours.
  • SHELXC/D/E pipelines : Enable rapid phasing and model building for 50–100 crystals/week.
  • Twinned data integration : Resolves overlapping reflections in 85% of cases .

What challenges exist in correlating in vitro biochemical activity with in silico predictions for this compound?

Q. Advanced

  • Solvent effects : In vitro assays may not account for implicit solvent models used in docking.
  • Membrane permeability : Predictions often overestimate cellular uptake (e.g., computed logP = 3.2 vs. experimental = 2.8).
  • Metabolic stability : In silico models (e.g., CYP450 interactions) lack accuracy for halogenated pyrazoles .

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